trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester
CAS No.: 1403767-14-5
Cat. No.: VC2719499
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403767-14-5 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| IUPAC Name | tert-butyl N-[[(1R,3R)-3-aminocyclopentyl]methyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
| Standard InChI Key | PIFXVPWOUHXSLO-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H]1CC[C@H](C1)N |
| SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)N |
Introduction
Chemical Identity and Structure
Trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a carbamate compound featuring a cyclopentyl ring with specific stereochemistry. The trans configuration refers to the spatial arrangement of the amino group and the carbamic acid tert-butyl ester-substituted methyl group on opposite sides of the cyclopentyl ring plane. This stereochemical arrangement is critical for its reactivity and applications in synthetic chemistry.
The compound contains two nitrogen-containing functional groups: a primary amine and a carbamate. The primary amine provides a reactive site for further chemical modifications, while the carbamate serves as a protecting group for the other amino functionality. This dual nitrogen functionality makes it particularly useful in the synthesis of complex nitrogen-containing organic compounds.
Basic Chemical Identifiers
The compound can be identified through various chemical databases and systems, with the following key identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | tert-butyl N-[[(1R,3R)-3-aminocyclopentyl]methyl]carbamate |
| CAS Number | 1403767-14-5 |
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| Standard InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
| Standard InChIKey | PIFXVPWOUHXSLO-RKDXNWHRSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CCC(C1)N |
It's worth noting that there appears to be some discrepancy in the literature regarding the CAS number for this compound, with alternative identifiers also appearing in chemical databases . The most commonly referenced CAS number is 1403767-14-5, which specifically identifies the trans stereoisomer with the (1R,3R) absolute configuration .
Structural Characteristics
The structure of trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester consists of several key components:
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A cyclopentyl ring that serves as the core structure
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A primary amino group (-NH2) attached to position 3 of the cyclopentyl ring
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A methylene group (-CH2-) attached to the cyclopentyl ring
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A carbamate group (NH-C(=O)-O-) linked to the methylene group
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A tert-butyl group ((CH3)3C-) attached to the carbamate oxygen
The trans stereochemistry indicates that the amino group at position 3 and the point of attachment of the methylene-carbamate chain are on opposite sides of the plane of the cyclopentyl ring. This specific spatial arrangement is crucial for its chemical behavior and applications in synthetic processes .
| Property | Value | Method |
|---|---|---|
| Density | 1.009±0.06 g/cm³ | Predicted |
| Boiling Point | 321.2±15.0 °C | Predicted |
| Acidity Coefficient (pKa) | 12.81±0.46 | Predicted |
These predicted values provide valuable information for handling and processing this compound in research and synthetic applications . The relatively high boiling point suggests thermal stability, making it suitable for reactions that require elevated temperatures. The predicted pKa value indicates that the compound is a weak base, which is consistent with the presence of amine functionality.
Synthetic Methods and Reactions
General Synthetic Approaches
Applications in Research and Development
Pharmaceutical Synthesis
Trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester serves primarily as an intermediate in the synthesis of pharmaceutically active compounds. The presence of a cyclopentyl ring and differentially protected amino groups makes it valuable in medicinal chemistry for several reasons:
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The cyclopentyl ring provides a conformationally constrained scaffold that can influence the spatial orientation of functional groups, potentially enhancing binding to biological targets.
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The differentially protected amino groups allow for selective functionalization in multistep syntheses.
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The compound can serve as a building block for peptidomimetics, where the cyclopentyl ring acts as a conformationally restricted substitute for flexible linkers in peptide-like molecules.
The compound is likely employed in the development of various therapeutic agents, particularly those targeting central nervous system disorders, where cyclic amine derivatives often show promising activity.
Value in Organic Synthesis
Beyond pharmaceutical applications, this compound offers significant utility in organic synthesis as:
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A chiral building block with defined stereochemistry
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A bifunctional intermediate allowing for sequential and selective transformations
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A precursor for the synthesis of more complex cyclopentane derivatives
The presence of the Boc protecting group enables selective reactions at the free amine, while the protected amine can be unveiled later in the synthetic sequence under controlled conditions. This orthogonal protection strategy is highly valued in complex molecule synthesis.
Stereochemistry and Isomeric Forms
Stereochemical Configuration
The "trans" in the compound name refers to the stereochemical relationship between the amino group at position 3 of the cyclopentyl ring and the point of attachment of the methylene-carbamate chain. These substituents are positioned on opposite sides of the cyclopentyl ring plane.
The specific stereochemical configuration is denoted as (1R,3R) in the IUPAC name, indicating the absolute stereochemistry at the relevant carbon atoms of the cyclopentyl ring . This specific configuration may be critical for certain applications where molecular recognition and binding to biological targets are important.
Comparison with Cis Isomer
The trans isomer differs from its cis counterpart in the spatial arrangement of the functional groups. In the cis isomer, both the amino group and the methylene-carbamate chain would be on the same side of the cyclopentyl ring plane.
This stereochemical difference can significantly impact:
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Physical properties such as solubility, melting point, and crystallinity
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Reactivity patterns due to different steric environments
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Biological activity and binding to target proteins
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Conformational preferences and molecular shape
The trans configuration generally results in a more extended conformation with the functional groups more distant from each other, which can be advantageous in certain applications requiring specific spatial arrangements of functional groups .
Research Findings and Chemical Analysis
Structure-Activity Relationships
Compounds with structures similar to trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester have been investigated for their biological activities, with the following general observations:
These structural features suggest that modifications to the cyclopentyl framework or substituents can significantly alter pharmacological outcomes, making this class of compounds interesting targets for medicinal chemistry research.
Comparative Analysis with Related Compounds
Cyclobutane vs. Cyclopentane Analogues
The search results include information about related compounds with cyclobutane rings instead of cyclopentane rings, such as:
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trans-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
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cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester
These cyclobutane derivatives differ from the cyclopentane-based compound of interest in several important aspects:
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Ring size: Cyclobutane has a four-membered ring compared to the five-membered cyclopentane ring.
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Ring strain: Cyclobutane rings have greater ring strain, which can affect reactivity.
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Conformational flexibility: Cyclobutanes are more rigid than cyclopentanes.
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Substitution pattern: The methyl group is directly attached to the ring rather than being part of a methylene linker.
These structural differences can significantly impact the physical properties, chemical reactivity, and potential biological activities of these compounds .
Comparison of Chemical Properties
A comparison of the basic chemical properties of trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester with its related compounds reveals interesting trends:
| Compound | Molecular Formula | Molecular Weight | Ring System |
|---|---|---|---|
| trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester | C₁₁H₂₂N₂O₂ | 214.3 g/mol | Cyclopentane |
| trans-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester | C₁₀H₂₀N₂O₂ | 200.28 g/mol | Cyclobutane |
| cis-(3-Amino-1-methyl-cyclobutyl)carbamic acid tert-butyl ester | C₁₀H₂₀N₂O₂ | 200.28 g/mol | Cyclobutane |
The cyclobutane derivatives have slightly lower molecular weights due to the smaller ring size. While all these compounds share the common features of an amino group and a tert-butyl carbamate group, the differences in ring size and stereochemistry can significantly influence their behaviors in chemical reactions and biological systems .
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